1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea
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Overview
Description
This compound is a urea derivative, which contains a propylsulfonyl-substituted tetrahydroquinoline and a tetrahydrofuran ring. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, while tetrahydroquinoline is a common scaffold in bioactive molecules . Tetrahydrofuran is a versatile ether that is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, a tetrahydrofuran ring, and a urea functionality. The spatial arrangement of these groups could significantly influence the compound’s properties and interactions .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the functional groups present. For example, the urea group might participate in acid-base reactions, while the tetrahydrofuran ring could potentially undergo ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the urea group could enhance solubility in water, while the tetrahydrofuran ring might increase lipophilicity .Scientific Research Applications
Chemical Synthesis and Molecular Structure Modification
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea, as part of the broader family of sulfonyl-containing compounds, plays a crucial role in the development of chemical synthesis pathways and molecular structure modifications. Research in this domain explores the regioselective synthesis of derivatives through sulfoxide rearrangement, highlighting the method's efficacy in producing thieno[3,2-f]quinolin-7(6H)-one derivatives (Majumdar & Biswas, 1998)(Majumdar & Biswas, 1998). These derivatives are pivotal in the exploration of new pharmacological agents and materials with unique properties, showcasing the compound's versatility in chemical synthesis.
Catalytic and Synthetic Applications
The compound under discussion is instrumental in catalytic processes and synthetic applications. A notable study demonstrates a new cascade halosulfonylation of 1,7-enynes, leading to the efficient synthesis of 3,4-dihydroquinolin-2(1H)-ones. This process, initiated by arylsulfonyl hydrazides and NIS (or NBS), employs a sulfonyl radical-triggered α,β-conjugated addition/6-exo-dig cyclization/radical coupling sequence (Zhu et al., 2016)(Zhu et al., 2016). Such methodologies are crucial for developing pharmaceuticals and agrochemicals, providing a template for designing molecules with targeted biological activities.
Environmental Impact and Degradation Studies
Understanding the environmental impact and degradation pathways of chemicals like this compound is vital. Research focusing on the effects of soil pH and water content on the dissipation of sulfonylurea herbicides reveals significant insights into their environmental behavior (Hultgren, Hudson, & Sims, 2002)(Hultgren, Hudson, & Sims, 2002). These studies are crucial for assessing the ecological safety of new chemical entities, informing regulations, and guiding the design of compounds with minimal environmental impact.
Mechanism of Action
Properties
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-2-11-26(23,24)21-9-3-5-14-12-15(7-8-17(14)21)20-18(22)19-13-16-6-4-10-25-16/h7-8,12,16H,2-6,9-11,13H2,1H3,(H2,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTQEEPGVLHDLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3CCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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